4,5-dimethoxy-N-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)benzamide
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Overview
Description
4,5-dimethoxy-N-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of methoxy groups and a pyrrole ring, which contribute to its unique chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The starting material, 4,5-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 3-methoxyaniline in the presence of a base such as triethylamine (TEA) to form the benzamide core.
Pyrrole Ring Introduction: The final step involves the introduction of the pyrrole ring. This can be achieved by reacting the benzamide intermediate with pyrrole under acidic conditions, often using a catalyst like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethoxy-N-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).
Major Products
Oxidation: Formation of 4,5-dimethoxy-N-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)benzoic acid.
Reduction: Formation of 4,5-dimethoxy-N-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)benzylamine.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4,5-dimethoxy-N-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-N-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The methoxy groups and the pyrrole ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethoxy-N-(3-methoxyphenyl)benzamide: Lacks the pyrrole ring, which may affect its biological activity.
4,5-dimethoxy-N-phenyl-2-(1H-pyrrol-1-yl)benzamide: Lacks the methoxy group on the phenyl ring, which may influence its chemical reactivity.
4,5-dimethoxy-N-(3-methoxyphenyl)-2-(1H-imidazol-1-yl)benzamide: Contains an imidazole ring instead of a pyrrole ring, which may alter its mechanism of action.
Uniqueness
4,5-dimethoxy-N-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)benzamide is unique due to the presence of both methoxy groups and a pyrrole ring, which contribute to its distinct chemical and biological properties. These structural features make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H20N2O4 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
4,5-dimethoxy-N-(3-methoxyphenyl)-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C20H20N2O4/c1-24-15-8-6-7-14(11-15)21-20(23)16-12-18(25-2)19(26-3)13-17(16)22-9-4-5-10-22/h4-13H,1-3H3,(H,21,23) |
InChI Key |
GMIWRUXFLWVCHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2N3C=CC=C3)OC)OC |
Origin of Product |
United States |
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